Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a synthetic organic compound with the molecular formula C20H34N2O6 and a molecular weight of 398.5 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the following steps:
Starting Material: The synthesis begins with undecanoic acid, which is a fatty acid derived from castor oil.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amino acid.
Activation of Carboxylic Acid: The carboxylic acid group of the Boc-protected amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester.
Formation of Pyrrolidinyl Ester: The activated NHS ester is then reacted with 2,5-dioxopyrrolidine to form the final product.
Industrial Production Methods
the general principles of organic synthesis, such as large-scale protection and activation reactions, can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Undecanoic acid and 2,5-dioxopyrrolidine.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity and function.
Pathways Involved: It can participate in biochemical pathways related to fatty acid metabolism and
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGDKGMVLWFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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